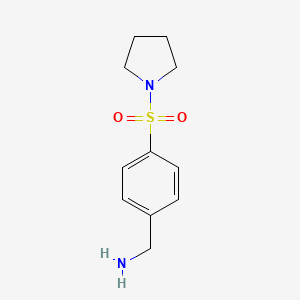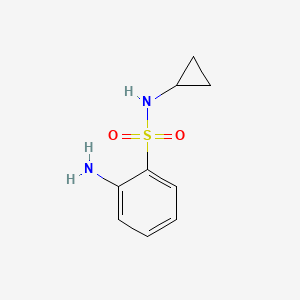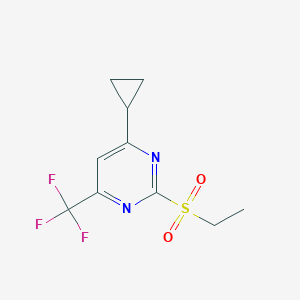
2-Chloro-6-fluoroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-fluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4ClFN2 and a molecular weight of 206.60 g/mol . It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a chloro group at the second position, a fluoro group at the sixth position, and a carbonitrile group at the third position of the quinoline ring.
準備方法
The synthesis of 2-Chloro-6-fluoroquinoline-3-carbonitrile typically involves the reaction of 2-chloro-6-fluoroaniline with a suitable nitrile source under specific conditions. One common method includes the use of a Vilsmeier-Haack reaction, where the aniline derivative is treated with a formylating agent such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the carbonitrile group . The reaction conditions often require refluxing the mixture at elevated temperatures to achieve the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
2-Chloro-6-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine can lead to the formation of an aminoquinoline derivative.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds, which are valuable in medicinal chemistry.
Common reagents used in these reactions include bases (e.g., sodium hydride), acids (e.g., sulfuric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Chloro-6-fluoroquinoline-3-carbonitrile is widely used in scientific research due to its versatility as a building block for synthesizing various biologically active compounds. Its applications include:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, including antimicrobial, antiviral, and anticancer compounds.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It is employed in the design of probes and inhibitors for studying biological pathways and molecular targets.
作用機序
The mechanism of action of 2-Chloro-6-fluoroquinoline-3-carbonitrile depends on its specific application and the target molecule it interacts with. In medicinal chemistry, derivatives of this compound may act by inhibiting enzymes, binding to receptors, or interfering with nucleic acid synthesis. The molecular targets and pathways involved vary based on the structure of the derivative and its intended use .
類似化合物との比較
2-Chloro-6-fluoroquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
- 2-Chloro-6-ethylquinoline-3-carbonitrile
- 2-Chloro-6-ethoxyquinoline-3-carbonitrile
- 2-Chloro-6-methylquinoline-3-carbonitrile
- 2-Chloro-6,8-dimethylquinoline-3-carbonitrile
- 2,6-Dichloroquinoline-3-carbonitrile
These compounds share a similar quinoline core but differ in the substituents attached to the ring.
特性
IUPAC Name |
2-chloro-6-fluoroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClFN2/c11-10-7(5-13)3-6-4-8(12)1-2-9(6)14-10/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSHKNDTEAQJEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588996 |
Source


|
| Record name | 2-Chloro-6-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-71-2 |
Source


|
| Record name | 2-Chloro-6-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948291-71-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)
![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)

![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)
![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)
![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)
![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)




